2-[(2E)-2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-5-nitropyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2E)-2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-5-nitropyridine is a complex organic compound that features a pyridine ring substituted with a nitro group and a hydrazone linkage to a pyrrole ring The presence of the bromophenyl group adds to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2E)-2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-5-nitropyridine typically involves the condensation of a hydrazine derivative with an aldehyde or ketone precursor. The reaction is often carried out in an ethanol solvent with the addition of glacial acetic acid to catalyze the process. The mixture is refluxed for several hours, and the progress is monitored using thin-layer chromatography (TLC) .
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors could enhance the efficiency and yield of the reaction. Additionally, the purification process might involve crystallization or column chromatography to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
2-[(2E)-2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-5-nitropyridine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different hydrazine derivatives.
Substitution: The bromophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group would yield an amine derivative, while substitution reactions could introduce various functional groups at the bromophenyl position.
Scientific Research Applications
2-[(2E)-2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-5-nitropyridine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial or anticancer agent.
Medicine: Explored for its pharmacological properties, including enzyme inhibition and receptor binding.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 2-[(2E)-2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-5-nitropyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For instance, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved often include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds containing the indole nucleus, such as tryptophan and its derivatives, share some structural similarities.
Thiazole Derivatives: These compounds, like thiamine, also exhibit diverse biological activities.
Pyrazoline Derivatives: Similar in structure and often investigated for their biological activities
Uniqueness
What sets 2-[(2E)-2-{[1-(4-bromophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylidene}hydrazinyl]-5-nitropyridine apart is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the nitro group, bromophenyl moiety, and hydrazone linkage makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H16BrN5O2 |
---|---|
Molecular Weight |
414.3 g/mol |
IUPAC Name |
N-[(E)-[1-(4-bromophenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-5-nitropyridin-2-amine |
InChI |
InChI=1S/C18H16BrN5O2/c1-12-9-14(13(2)23(12)16-5-3-15(19)4-6-16)10-21-22-18-8-7-17(11-20-18)24(25)26/h3-11H,1-2H3,(H,20,22)/b21-10+ |
InChI Key |
ZUCGIHBALLKEJC-UFFVCSGVSA-N |
Isomeric SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)/C=N/NC3=NC=C(C=C3)[N+](=O)[O-] |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)Br)C)C=NNC3=NC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.